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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)phenol

Cat. No.: B072694

4-(4-Fluorophenoxy)phenol, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl
ether that has emerged as a critical building block in advanced chemical synthesis. Its
structure, featuring two phenyl rings linked by an ether oxygen and substituted with hydroxyl
and fluorine groups, imparts a unique combination of reactivity, stability, and physicochemical
properties. The presence of the fluorine atom is particularly significant; it enhances key
characteristics such as lipophilicity and metabolic stability, which can improve the bioavailability
and efficacy of derivative drug formulations.[1][2] This guide provides a comprehensive
technical overview of its fundamental properties, synthesis, analytical characterization, and key
applications for professionals in research, development, and materials science.

Core Physicochemical Properties

The foundational properties of a chemical entity dictate its behavior in both chemical reactions
and biological systems. The key physicochemical data for 4-(4-Fluorophenoxy)phenol are
summarized below. This information is critical for designing synthetic routes, developing
formulations, and establishing analytical methods.
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Property Value Source(s)
CAS Number 1524-19-2 [11[2][3][4]
Molecular Formula C12HoFO2 [11[2][4]
Molecular Weight 204.20 g/mol [1114]

Beige colored crystalline solid
Appearance [1][2]
to pale yellow needles

Melting Point 92-98 °C [1][2]
Boiling Point 311.0 £ 27.0 °C (Predicted) [5]

pKa 10.07 + 0.26 (Predicted) [5]
Purity >97% (HPLC) [1][2]
Storage Conditions Store at 0 - 8 °C, sealed in dry 5]

conditions

Synthesis and Mechanism: The Ullmann
Condensation

The primary and most historically significant method for synthesizing diaryl ethers like 4-(4-
Fluorophenoxy)phenol is the Ullmann condensation.[6] This reaction involves the copper-
catalyzed coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[6][7]

Causality of Experimental Choices:

o Catalyst: Copper(l) salts (e.g., Cul, CuBr) are essential. The copper catalyst facilitates the
coupling by coordinating with both the phenoxide and the aryl halide, lowering the activation
energy for the carbon-oxygen bond formation.[6][8] Modern iterations of this reaction may
use ligands to improve catalyst efficacy and allow for milder reaction conditions.[8][9]

o Base: A base, such as potassium carbonate (K2COs) or cesium carbonate (Cs2CO3), is
required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. The choice
of base can influence reaction rates and yields.[9]
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» Solvent: The reaction is typically performed in a high-boiling point, non-polar, or polar aprotic
solvent like toluene, xylene, or N-Methyl-2-pyrrolidone (NMP) to achieve the necessary
temperatures (100-220 °C) for the classical Ullmann reaction.[7][9]

e Reactants: The reaction couples hydroquinone (or 4-hydroxyphenol) with a 4-halo-
fluorobenzene, typically 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. Aryl bromides
and iodides are more reactive than aryl chlorides in this coupling.[9]

Reactants
1-Fluoro-4-iodobenzene 4-Hydroxyphenol
(Aryl Halide) (Phenol Component)
&
Deprotonation
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Y
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Caption: Generalized Ullmann condensation pathway for synthesis.

Analytical Characterization: Ensuring Purity and
Identity
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Verifying the identity and purity of 4-(4-Fluorophenoxy)phenol is paramount for its use in

research and development, particularly in pharmaceutical applications where impurities can

impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard

method for purity assessment.

Protocol: Purity Determination by Reversed-Phase
HPLC

This protocol describes a self-validating system for quantifying the purity of 4-(4-

Fluorophenoxy)phenol, ensuring the method is suitable for its intended purpose.

. System Preparation:

Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or
Photodiode Array (PDA) Detector.[10]

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pm particle size).[10]
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B), both containing
0.1% Trifluoroacetic Acid (TFA).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Column Temperature: 30 °C.

. Sample and Standard Preparation:

Standard Solution: Accurately weigh and dissolve 4-(4-Fluorophenoxy)phenol reference
standard in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5
mg/mL.

Sample Solution: Prepare the sample to be tested at the same concentration as the standard
solution.

. Chromatographic Run & Analysis:

Inject 10 pL of the standard and sample solutions into the HPLC system.

Run the gradient program (e.g., 50% A to 95% A over 15 minutes).

Identify the peak corresponding to 4-(4-Fluorophenoxy)phenol by comparing the retention
time with the reference standard.

Calculate the purity by the area percent method, where the area of the main peak is divided
by the total area of all peaks in the chromatogram. The purity should be = 97%.[1][2]
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A[label="Sample Preparation\n(0.5 mg/mL in Mobile Phase)"];
B[label="Injection (10 pL)\nonto RP-C18 Column", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; C [label="Gradient
Elution\n(Acetonitrile/Water)"]; D [label="UV Detection\n(@ 254 nm)"];
E [label="Data Analysis\n(Area Percent Calculation)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Result\n(Purity =
97%)", shape=Mdiamond, style="filled", fillcolor="#FBBCO5",
fontcolor="#202124"];

A->B->C->D ->E ->F; }

Caption: Standard workflow for HPLC-based purity analysis.

Spectroscopic Data

While specific, publicly available spectra for 4-(4-Fluorophenoxy)phenol are limited, its
structure can be confirmed by standard spectroscopic techniques.

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on both phenyl rings, with coupling patterns influenced by the hydroxyl,
ether, and fluorine substituents.

e 13C NMR: The carbon NMR would display distinct signals for the 12 carbon atoms, with the
carbon atom bonded to fluorine showing a characteristic large coupling constant (J-CF).

e FTIR: The infrared spectrum should exhibit a broad absorption band for the phenolic O-H
stretch (around 3200-3600 cm~1), C-O-C stretching for the diaryl ether linkage (around 1240
cm~1), and C-F stretching vibrations.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z
204.20, corresponding to its molecular weight.

Key Applications in Research and Industry

4-(4-Fluorophenoxy)phenol is not typically an end-product but a high-value intermediate. Its
utility stems from the ability to further modify its hydroxyl group, making it a versatile scaffold for
more complex molecules.
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o Pharmaceutical Development: It serves as a key intermediate in synthesizing active
pharmaceutical ingredients (APIs), especially for anti-inflammatory and analgesic
medications.[1][3] The 4-phenoxyphenol skeleton has also been identified as a novel core
structure for developing androgen receptor (AR) antagonists for potential use in anti-prostate
cancer agents.[11]

e Polymer Chemistry: The compound is used to create specialty high-performance polymers.
[1][3] Incorporating this monomer can enhance the thermal stability and chemical resistance
of the resulting polymers, making them suitable for demanding applications in coatings,
adhesives, and electronics.[3][12]

o Agrochemicals: It is a building block in the formulation of modern herbicides and fungicides,
contributing to the development of more effective and targeted crop protection solutions.[1][2]

[3]

e Biochemical Research: In a laboratory setting, it can act as a reagent or starting material in
various biochemical assays to study enzyme activities and cellular processes.[2][3]
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Caption: Major industrial application pathways for the compound.

Safety, Handling, and Regulatory Information
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Proper handling of 4-(4-Fluorophenoxy)phenol is essential to ensure laboratory safety. While

specific toxicity data is limited, its phenolic nature warrants caution.

o Hazard Classification: Classified as a substance that may cause skin irritation, serious eye

irritation, and may be harmful if swallowed or inhaled.[13]

o Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety

glasses with side-shields or a face shield, and a lab coat.[13][14] Work should be conducted

in a well-ventilated area or under a chemical fume hood.[15]

» Handling Precautions: Avoid breathing dust, fume, gas, mist, or vapors.[13] Wash hands

thoroughly after handling and do not eat, drink, or smoke in the work area.[13] Avoid contact

with skin and eyes.[14]

o First Aid Measures:

[¢]

[¢]

[e]

o

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses
if present and easy to do. Continue rinsing and seek medical attention.[13]

Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[13]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13]

Ingestion: Rinse mouth and get medical help.[13]

o Storage: Store locked up in a well-ventilated place with the container tightly closed, away

from incompatible materials like strong oxidizing agents.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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